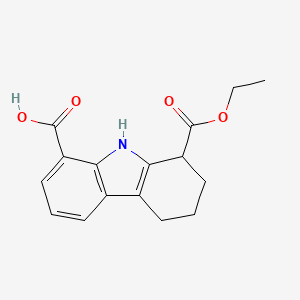
6-(Ethylsulfanyl)pyrazine-2-carboxylic acid
Vue d'ensemble
Description
6-(Ethylsulfanyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2S . It belongs to the categories of Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Aromatic Cyclic Structures, Carboxylic Acids, and Aromatic Carboxylic Acids .
Molecular Structure Analysis
The molecular weight of this compound is 184.21 . The SMILES notation for this compound is CCSC1=NC(=CN=C1)C(O)=O . The InChIKey is FRMBIAOUEAWTMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 134-135°C . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Reactivity in Chemical Compounds
- Research has explored the synthesis and reactivity of novel pyrazine derivatives, using related compounds as key starting materials. This includes the study of chemical reactivity towards various electrophilic reagents and the characterization of new compounds, which is critical in the development of heterocyclic compounds for various applications (Voievudskyi et al., 2016).
Crystal Structure Analysis
- X-ray crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids have been analyzed. This analysis helps in understanding the recurrence of carboxylic acid-pyridine supramolecular synthons in these heterocyclic acids, which is important for future crystal engineering strategies (Vishweshwar et al., 2002).
FTIR and Electronic Spectra Studies
- Aminolysis of pyrazine-2-carboxylic acid has been studied, leading to the characterization of novel compounds using FTIR spectroscopy and UV/Visible spectroscopy. Such studies are crucial in understanding the molecular structure and potential applications of these compounds (Nzikayel et al., 2017).
Antiviral Evaluation
- Pyrazine C-nucleosides, related to pyrazine-2-carboxylic acid derivatives, have been synthesized and evaluated for antiviral activity. Such research contributes to the understanding of the potential medical applications of these compounds (Walker et al., 1998).
Corrosion Inhibition Studies
- Pyran derivatives have been synthesized and characterized for their potential in corrosion mitigation. Such studies are essential in industrial applications, where corrosion resistance is a key factor (Saranya et al., 2020).
Propriétés
IUPAC Name |
6-ethylsulfanylpyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-12-6-4-8-3-5(9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMBIAOUEAWTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355938 | |
| Record name | 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66533-64-0 | |
| Record name | 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















